2-(Methylthio)thiophene-3-carboxylic acid chemical properties
2-(Methylthio)thiophene-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)thiophene-3-carboxylic acid
Abstract
2-(Methylthio)thiophene-3-carboxylic acid, a substituted thiophene derivative, is a heterocyclic building block of significant interest to the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a thioether, and an electron-rich thiophene ring, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic routes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work. We will delve into the mechanistic insights behind its key reactions, provide actionable experimental protocols, and discuss its applications as a scaffold for novel therapeutic agents and functional materials.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of scientific communication. 2-(Methylthio)thiophene-3-carboxylic acid is systematically named according to IUPAC conventions, with its structure and key identifiers summarized below.
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IUPAC Name: 2-(Methylthio)thiophene-3-carboxylic acid
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CAS Number: 71154-30-8[1]
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Molecular Formula: C₆H₆O₂S₂
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Molecular Weight: 174.24 g/mol
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SMILES: CS(c1sccc1C(O)=O)
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(Methylthio)thiophene-3-carboxylic acid |
| CAS Number | 71154-30-8[1] |
| Molecular Formula | C₆H₆O₂S₂ |
| Molar Mass | 174.24 g/mol |
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its functional groups and related structures.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Observation | Rationale |
|---|---|---|
| Melting Point | Solid at room temperature | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, typically leading to a solid state with a relatively high melting point, similar to related compounds like 2-Methyl-Thiophene-3-Carboxylic Acid (m.p. 140-144 °C)[2]. |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol)[3]. | The polar carboxylic acid group imparts some water solubility, but the larger, nonpolar thiophene and methylthio backbone limits it. Solubility is expected in polar organic solvents. |
| pKa | ~3.5 - 4.5 | The pKa is expected to be in the typical range for carboxylic acids. The electron-donating nature of the methylthio group may slightly increase the pKa compared to thiophene-3-carboxylic acid. |
The Spectroscopic Profile: A Scientist's Fingerprint
Spectroscopic analysis is crucial for structure verification and purity assessment. The expected spectral data for 2-(Methylthio)thiophene-3-carboxylic acid are outlined below.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~10-13 ppm (s, 1H): Broad singlet for the carboxylic acid proton (-COOH).~7.0-7.5 ppm (m, 2H): Two doublets corresponding to the two protons on the thiophene ring.~2.5 ppm (s, 3H): Singlet for the methylthio group protons (-SCH₃). |
| ¹³C NMR | ~165-175 ppm: Carbonyl carbon of the carboxylic acid.~120-140 ppm: Four signals for the sp² hybridized carbons of the thiophene ring.~15-20 ppm: Signal for the methyl carbon of the methylthio group. |
| IR (Infrared) | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid[4][5].~1400-1450 cm⁻¹: C-H bending of the methyl group.~650-700 cm⁻¹: C-S stretching vibrations. |
| Mass Spec. (MS) | [M]⁺: Molecular ion peak at m/z = 174.[M-OH]⁺: Fragment at m/z = 157.[M-COOH]⁺: Fragment at m/z = 129. |
Synthesis and Purification
The synthesis of 2-(Methylthio)thiophene-3-carboxylic acid can be achieved through established organometallic methodologies. A common and effective approach involves the directed ortho-metalation of a thiophene precursor followed by carboxylation.
Retrosynthetic Analysis
A logical disconnection approach points to 2-(methylthio)thiophene as a readily accessible starting material. The carboxylic acid group can be installed via a formylation or carboxylation reaction targeting the 3-position.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Lithiation and Carboxylation
This protocol describes a robust method starting from 2-(methylthio)thiophene. The choice of n-butyllithium (n-BuLi) is critical as it is a strong base capable of deprotonating the thiophene ring. The reaction is performed at low temperatures to prevent side reactions.
Materials:
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2-(Methylthio)thiophene
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry ice (solid CO₂)
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Hydrochloric acid (HCl), 1 M
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
Procedure:
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Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas (Argon) inlet.
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Reaction Initiation: Dissolve 2-(methylthio)thiophene (1 equivalent) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at this temperature for 1-2 hours. The formation of the lithiated intermediate is the key step.
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Carboxylation: Crush a sufficient quantity of dry ice and add it portion-wise to the reaction mixture. Causality Note: Using a large excess of solid CO₂ ensures complete reaction and helps maintain the low temperature. The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbon of CO₂.
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Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
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Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Final Product: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-(Methylthio)thiophene-3-carboxylic acid.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its three distinct functional domains: the carboxylic acid, the thiophene ring, and the methylthio group.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid is the most versatile handle for derivatization, primarily through nucleophilic acyl substitution. The reactivity of its derivatives follows a well-established trend based on the leaving group's ability.[6]
Caption: Reactivity hierarchy of carboxylic acid derivatives.
Key Reactions:
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Amide Bond Formation: This is a cornerstone reaction in drug discovery. Direct condensation with an amine is inefficient. Activation of the carboxylic acid is required, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-Hydroxysuccinimide) or converting the acid to a more reactive acyl chloride.[7][8]
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Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride intermediate provides the corresponding ester.
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Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid to the highly reactive 2-(methylthio)thiophene-3-carbonyl chloride, a key intermediate for synthesizing amides and esters under mild conditions.
Reactions at the Thiophene Ring
The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome is dictated by the competing directing effects of the electron-donating -SCH₃ group (ortho, para-directing) and the electron-withdrawing -COOH group (meta-directing). The activating -SCH₃ group generally dominates, directing incoming electrophiles primarily to the C5 position.
Reactions of the Methylthio Group
The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized. This provides a method to modulate the electronic properties of the entire molecule.
Caption: Oxidation pathway of the methylthio group.
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Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures yields the corresponding sulfoxide.
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Oxidation to Sulfone: Using an excess of the oxidizing agent or stronger conditions converts the thioether or sulfoxide into the sulfone. This transformation significantly withdraws electron density from the thiophene ring, altering its reactivity.
Applications in Research and Development
The structural motifs present in 2-(Methylthio)thiophene-3-carboxylic acid make it a valuable scaffold in several research areas.
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Medicinal Chemistry: Thiophene derivatives are prevalent in pharmaceuticals.[9][10] This compound serves as a key building block for creating libraries of novel compounds. For instance, related 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents against various cancer cell lines.[11] Furthermore, substituted tetrahydro-benzothiophene derivatives are potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases.[12] The carboxylic acid allows for the introduction of diverse amide functionalities, enabling structure-activity relationship (SAR) studies.
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Materials Science: The thiophene core is a fundamental unit in conducting polymers and organic electronics. Derivatization of this scaffold can be used to tune the electronic properties of materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(Methylthio)thiophene-3-carboxylic acid is not widely available, data from structurally similar compounds like 2-methylthiophene-3-carboxylic acid can provide authoritative guidance.[13]
Table 4: GHS Hazard Information (Based on Analogs)
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed[13][14] | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation[13][14] | P280 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[13][14] | P280, P305+P351+P338 |
| STOT - Single Exposure | H335: May cause respiratory irritation[13][14] | P261, P271 |
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Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[2]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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